molecular formula C25H22FN5O3 B11533312 (3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11533312
M. Wt: 459.5 g/mol
InChI Key: NIKUZQDSMJLFEK-UHFFFAOYSA-N
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Description

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a nitrophenyl group, and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Nitrophenyl Piperazine Intermediate:

    Coupling of Intermediates: The final step involves coupling the fluorophenyl and nitrophenyl piperazine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

    Aliphatic Amines: Compounds with similar amine functional groups.

Uniqueness

(3Z)-3-[(3-FLUOROPHENYL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C25H22FN5O3

Molecular Weight

459.5 g/mol

IUPAC Name

3-(3-fluorophenyl)imino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one

InChI

InChI=1S/C25H22FN5O3/c26-18-4-3-5-19(16-18)27-24-22-6-1-2-7-23(22)30(25(24)32)17-28-12-14-29(15-13-28)20-8-10-21(11-9-20)31(33)34/h1-11,16H,12-15,17H2

InChI Key

NIKUZQDSMJLFEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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